Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group containing both fluoro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzenesulfonyl Chloride Intermediate: The starting material, 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, is synthesized by reacting 4-fluoro-3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzenesulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonamide derivative.
Esterification: Finally, the sulfonamide derivative is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzenesulfonyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Vortioxetine: An antidepressant with multiple activities on the serotoninergic system.
Trifluoromethane: A simple trifluoromethyl-containing compound used in various applications.
Uniqueness
Its structure allows for versatile reactivity and interaction with various molecular targets, making it valuable in both research and industrial contexts .
Properties
Molecular Formula |
C14H16F4N2O4S |
---|---|
Molecular Weight |
384.35 g/mol |
IUPAC Name |
ethyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H16F4N2O4S/c1-2-24-13(21)19-5-7-20(8-6-19)25(22,23)10-3-4-12(15)11(9-10)14(16,17)18/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
KRBKZIWIIIKUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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